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(3-Aminobenzo[b]thiophen-2-yl)methanol

Cat. No.: B11801317
M. Wt: 179.24 g/mol
InChI Key: ZSWZLHDCTKSFGH-UHFFFAOYSA-N
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Description

(3-Aminobenzo[b]thiophen-2-yl)methanol (CAS 1379013-94-1) is a benzo[b]thiophene derivative with a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol. This compound is provided with a minimum purity of 97% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science, known for its diverse biological activities and utility in developing functional dyes. Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties . Substitutions at the 3-position of the benzo[b]thiophene ring are particularly critical for harnessing antimicrobial activity, with amine functionalities among the key groups known to enhance this effect . These compounds have been synthesized and evaluated for their potency against Gram-positive bacteria and yeast, demonstrating potential as new classes of antibiotics to combat drug-resistant pathogens . Beyond its biological relevance, the structural features of this compound make it a valuable intermediate in organic synthesis. It can be used to construct more complex heterocyclic systems. Furthermore, aromatic amines related to the benzo[b]thiophene family are key precursors in the development of luminescent dyes and materials . They can be used to create azomethines (Schiff bases) and other derivatives that exhibit strong, solvent-dependent fluorescence with large Stokes shifts, making them promising for applications in sensors, optical devices, and as luminophores for various polymer media .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B11801317 (3-Aminobenzo[b]thiophen-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C9H9NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5,10H2

InChI Key

ZSWZLHDCTKSFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CO)N

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Aminobenzo B Thiophen 2 Yl Methanol and Its Key Precursors

Synthetic Routes to the 3-Aminobenzo[b]thiophene Core Structure

The construction of the 3-aminobenzo[b]thiophene scaffold is a critical step in the synthesis of the target molecule. Several synthetic routes have been established, each with its own advantages and substrate scope. These routes primarily focus on the formation of the fused thiophene (B33073) ring.

Cyclization Reactions from Substituted Benzonitriles

A common and effective approach to the 3-aminobenzo[b]thiophene core involves the cyclization of substituted benzonitriles with a sulfur-containing reagent, typically a thioglycolate derivative.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation provides a rapid and efficient route to 3-aminobenzo[b]thiophenes. For instance, the use of triethylamine (B128534) as a base in a solvent like DMSO at elevated temperatures under microwave conditions has been shown to be effective. This method offers the advantages of short reaction times and high yields, making it an attractive option for the synthesis of these scaffolds.

Conventional heating can also be employed for the base-catalyzed cyclocondensation of 2-halobenzonitriles and methyl thioglycolate. The choice of base is crucial for the success of this reaction, with tertiary amines like triethylamine being commonly used. The reaction proceeds through a nucleophilic substitution of the halide by the thioglycolate, followed by an intramolecular cyclization and tautomerization to yield the 3-aminobenzo[b]thiophene product. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired product.

Starting MaterialReagentBaseSolventConditionsProductYield (%)
2-HalobenzonitrileMethyl ThioglycolateTriethylamineDMSOMicrowave, 130°CMethyl 3-aminobenzo[b]thiophene-2-carboxylate58-96
2-HalobenzonitrileMethyl ThioglycolateTriethylamineDMSOConventional HeatingMethyl 3-aminobenzo[b]thiophene-2-carboxylateVariable

Willgerodt–Kindler Reaction Variants

The Willgerodt–Kindler reaction provides a versatile method for the synthesis of 3-aminobenzo[b]thiophenes from aryl ketones. In a notable variation, 1-(2-chloro-5-nitrophenyl)ethanone can be reacted with primary or secondary amines and elemental sulfur in a one-pot synthesis. This multicomponent reaction proceeds under thermal conditions and offers a direct route to a variety of N-substituted 3-aminobenzo[b]thiophenes researchgate.net. The reaction conditions, including the stoichiometry of the reactants and the reaction temperature, can be adjusted to optimize the yield of the desired products researchgate.net.

Aryl KetoneAmineSulfurSolventTemperature (°C)ProductYield (%)
1-(2-chloro-5-nitrophenyl)ethanoneVarious primary/secondary aminesElemental SulfurDMF35-100Substituted 3-aminobenzo[b]thiophenes4-47 researchgate.net

Intramolecular Cross-Dehydrogenative Cyclization Approaches

Intramolecular cross-dehydrogenative C-S bond formation represents a modern and atom-economical approach to the synthesis of benzo[b]thiophenes. While this method has been more extensively reported for the synthesis of 2-aminobenzo[b]thiophenes from thioamides of 2-arylacetic acids, the underlying principle could potentially be adapted for the synthesis of the 3-amino isomers. This would likely involve the cyclization of a suitably substituted N-arylthioacetamide or a related precursor. Such a reaction would typically employ an oxidizing agent to facilitate the C-S bond formation.

Condensation Reactions Involving Benzoisothiazole or o-Cyanothiophenol Intermediates

While specific examples detailing the synthesis of 3-aminobenzo[b]thiophenes directly from benzoisothiazole or o-cyanothiophenol intermediates are not extensively documented in the reviewed literature, these intermediates are plausible precursors. In principle, a ring-opening of a benzoisothiazole derivative followed by recyclization could lead to a benzo[b]thiophene. Similarly, o-cyanothiophenol, with its vicinal cyano and thiol groups, is a well-suited precursor for annulation reactions with α-halo carbonyl compounds or their equivalents to construct the 3-aminobenzo[b]thiophene core.

Synthesis of (3-Aminobenzo[b]thiophen-2-yl)methanol

The final step in the synthesis of the target compound involves the reduction of the ester functionality of a suitable precursor, such as methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Introduction and Functional Group Interconversion at the C2-Position

The hydroxymethyl group at the C2 position is a defining feature of this compound. Its introduction is typically achieved through the chemical reduction of various precursor functional groups, such as carboxylates and nitriles.

Derivatization via C2-Carboxylate Precursors (e.g., Methyl 3-Aminobenzo[b]thiophene-2-carboxylate)

A primary route to installing the C2-hydroxymethyl group involves the reduction of a C2-carboxylate ester. Methyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a common and versatile starting material in this approach. The ester functionality of this precursor can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this transformation, effectively converting the ester to the desired hydroxymethyl group.

This synthetic strategy offers a reliable and high-yielding pathway to the target molecule. The accessibility of the starting material, methyl 3-aminobenzo[b]thiophene-2-carboxylate, further enhances the utility of this method. researchgate.netsemanticscholar.org

Table 1: Reduction of C2-Carboxylate Precursors

PrecursorReducing AgentProduct
Methyl 3-aminobenzo[b]thiophene-2-carboxylateLithium aluminum hydride (LiAlH₄)This compound

Conversion of C2-Nitrile Functionalities to Hydroxymethyl Groups

While this method involves an additional step compared to the direct reduction of an ester, it offers a valuable alternative for the synthesis of this compound.

Direct Methods for C2-Hydroxymethyl Introduction

Direct methods for the introduction of a hydroxymethyl group at the C2 position of the benzo[b]thiophene ring system are less common but represent an area of ongoing research. These methods would ideally involve the direct formylation of the C2 position followed by reduction. However, achieving regioselectivity in the formylation of the benzo[b]thiophene ring can be challenging. mdpi.com Benzo[b]thiophene-2-carbaldehyde can be prepared from benzo[b]thiophene through formylation, which can then be reduced to the corresponding alcohol. mdpi.com

Introduction of the C3-Amino Group

The installation of the amino group at the C3 position is another critical aspect of the synthesis of this compound. This is often achieved through reductive amination or nucleophilic displacement strategies.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines. wikipedia.orglibretexts.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a C3-keto precursor, such as 2-(hydroxymethyl)benzo[b]thiophen-3(2H)-one, with an amine source in the presence of a reducing agent. wikipedia.orglibretexts.org The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the desired amine. wikipedia.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of amine source can vary, with ammonia or its equivalents being used to introduce a primary amino group.

Table 2: Reductive Amination for C3-Amino Group Introduction

PrecursorAmine SourceReducing AgentProduct
2-(Hydroxymethyl)benzo[b]thiophen-3(2H)-oneAmmoniaSodium cyanoborohydrideThis compound

Nucleophilic Displacement of Activating Groups

Another effective strategy for introducing the C3-amino group is through the nucleophilic displacement of a suitable leaving group at the C3 position. rsc.org Halogens, such as bromine or chlorine, are commonly employed as activating groups for this purpose. The reaction involves treating the C3-halogenated benzo[b]thiophene precursor with an amine nucleophile. rsc.org

For the synthesis of this compound, a C3-halo-2-(hydroxymethyl)benzo[b]thiophene derivative would be reacted with an ammonia equivalent. The success of this reaction is dependent on the reactivity of the C3 position and the choice of reaction conditions, which may include the use of a catalyst and elevated temperatures.

Total Synthesis Approaches to this compound

A prominent and efficient total synthesis of this compound can be conceptualized through a two-step sequence. This approach commences with the construction of the 3-aminobenzo[b]thiophene core, yielding a key ester precursor, which is then subjected to reduction to afford the final hydroxymethyl functionality.

The initial and crucial step involves the synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylate. A robust method for achieving this is the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate. nih.govrsc.org This reaction proceeds in the presence of a base, such as triethylamine, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org The use of microwave irradiation has been shown to significantly accelerate this transformation. rsc.org

The general scheme for this precursor synthesis is as follows:

Scheme 1: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Following the successful synthesis of the methyl ester precursor, the subsequent step is the selective reduction of the ester group to a primary alcohol. This transformation can be effectively carried out using a boranate reduction agent. nih.gov This method is a standard procedure in organic synthesis for the conversion of esters to alcohols.

Scheme 2: Total Synthesis of this compound

Detailed research findings for the synthesis of the key precursor, methyl 3-aminobenzo[b]thiophene-2-carboxylate, from various substituted 2-halobenzonitriles are presented in the following data table.

Interactive Data Table: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate Derivatives
Entry2-HalobenzonitrileProductReaction Time (Microwave)Yield (%)
12-FluorobenzonitrileMethyl 3-aminobenzo[b]thiophene-2-carboxylate11 min96
25-Bromo-2-fluorobenzonitrileMethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate10 min94
32-Fluoro-5-nitrobenzonitrileMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate10 min86
42-Fluoro-5-phenylbenzonitrileMethyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate15 min88
52-Fluoro-5-(trifluoromethyl)benzonitrileMethyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate10 min92

Chemical Transformations and Reaction Pathways of 3 Aminobenzo B Thiophen 2 Yl Methanol

Reactivity of the Amino Group at C3

The primary aromatic amino group at the C3 position of the benzo[b]thiophene core is a key site of reactivity, behaving as a potent nucleophile and a precursor for various functional group interconversions. Its chemical behavior is central to the construction of more complex derivatives and fused heterocyclic systems.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group imparts significant nucleophilic character, enabling it to participate in various nucleophilic substitution reactions. acs.orgresearchgate.net This reactivity is fundamental to forming new carbon-nitrogen or heteroatom-nitrogen bonds. In aromatic nucleophilic substitution (SNAr) reactions, the amino group can act as the incoming nucleophile, displacing a suitable leaving group on an electrophilic aromatic or heteroaromatic ring. nih.govnih.gov The efficacy of such reactions is often dependent on the activation of the electrophilic partner by electron-withdrawing groups. nih.gov

Similarly, in aliphatic nucleophilic substitutions (SN1 or SN2), the amino group can attack an electrophilic carbon center, displacing a leaving group to form alkylated amine derivatives. jimcontent.comlibretexts.org The specific mechanism is dictated by the structure of the alkylating agent and the reaction conditions. rsc.org

Acylation and Alkylation Chemistry

The nucleophilicity of the 3-amino group facilitates straightforward acylation and alkylation reactions. These transformations are crucial for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation is typically achieved by treating (3-Aminobenzo[b]thiophen-2-yl)methanol with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. nih.govnih.gov This reaction converts the basic amino group into a neutral amide functionality, which can direct further substitution reactions or participate in cyclization processes. nih.gov

Alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. These reactions can proceed to give mono- and di-alkylated products depending on the stoichiometry and reaction conditions. researchgate.netmdpi.com

Reaction TypeReagent ExampleProduct Type
AcylationBenzoyl chlorideN-(2-(hydroxymethyl)benzo[b]thiophen-3-yl)benzamide
AcylationAcetic anhydrideN-(2-(hydroxymethyl)benzo[b]thiophen-3-yl)acetamide
AlkylationMethyl iodide(3-(Methylamino)benzo[b]thiophen-2-yl)methanol
AlkylationBenzyl (B1604629) bromide(3-(Benzylamino)benzo[b]thiophen-2-yl)methanol

Diazotization and Subsequent Synthetic Manipulations

As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. organic-chemistry.orgbyjus.com This reaction converts the amino group into a highly versatile diazonium salt intermediate (2-(hydroxymethyl)benzo[b]thiophen-3-yl)diazonium chloride. masterorganicchemistry.com

Aryl diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be displaced by a wide array of nucleophiles. masterorganicchemistry.com This allows for the introduction of functionalities that are often difficult to install by other means.

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com

Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce a fluoro group.

Gattermann Reaction: Using copper powder to introduce halides.

Substitution with Iodide: Using potassium iodide (KI) to form the corresponding iodo-derivative. organic-chemistry.org

Hydrolysis: Heating in the presence of water to introduce a hydroxyl group.

Reaction NameReagentsProduct Functional Group
SandmeyerNaNO₂, HCl; then CuClChloro (-Cl)
SandmeyerNaNO₂, HBr; then CuBrBromo (-Br)
SandmeyerNaNO₂, H₂SO₄; then CuCNCyano (-CN)
SchiemannNaNO₂, HBF₄; then heatFluoro (-F)
IodinationNaNO₂, H₂SO₄; then KIIodo (-I)
HydrolysisNaNO₂, H₂SO₄; then H₂O, heatHydroxyl (-OH)

Formation of Fused Heterocycles Involving the Amino Group

The 3-amino group is a pivotal functional handle for the construction of fused heterocyclic systems, where the benzo[b]thiophene core is annulated with an additional ring. acs.orgnih.govresearchgate.net These reactions often involve a condensation step with a bifunctional reagent, followed by an intramolecular cyclization. The proximity of the C2-hydroxymethyl group can also play a role in these cyclization strategies.

A prominent example is the synthesis of thieno[3,2-b]quinolines , which can be achieved through reactions like the Friedländer annulation. researchgate.net This involves the condensation of the 3-aminobenzo[b]thiophene derivative with a compound containing a carbonyl group and an adjacent active methylene (B1212753) group, followed by acid- or base-catalyzed cyclization and dehydration. researchgate.net The resulting thieno[3,2-b]quinoline (B14758317) core is of significant interest in medicinal chemistry. nih.govnih.gov

Other fused systems, such as thieno[3,2-d]pyrimidines or thieno[3,2-d] researchgate.netnih.govthiazoles , can also be synthesized from the 3-amino precursor through reactions with appropriate reagents like isothiocyanates followed by cyclization. researchgate.netresearchgate.net

Fused SystemTypical Reagents/Reaction
Thieno[3,2-b]quinolineβ-ketoesters, 1,3-dicarbonyl compounds (Friedländer Synthesis)
Thieno[3,2-d]pyrimidineFormamide, orthoesters, isothiocyanates
Thieno[3,2-d] researchgate.netnih.govthiazoleCarbon disulfide, isothiocyanates

Reactivity of the Hydroxymethyl Group at C2

The hydroxymethyl group at the C2 position is a primary alcohol, making it susceptible to a range of transformations, most notably oxidation. This functional group provides a route to introduce carbonyl and carboxyl functionalities at a key position on the benzo[b]thiophene ring.

Oxidation Reactions to Carbonyl or Carboxyl Functions

The oxidation of the C2-hydroxymethyl group can be controlled to yield either the corresponding aldehyde (3-aminobenzo[b]thiophene-2-carbaldehyde) or the carboxylic acid (3-aminobenzo[b]thiophene-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. researchgate.net

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly employed for this transformation. The resulting 3-aminobenzo[b]thiophene-2-carbaldehyde (B15053886) is a valuable intermediate for further synthesis, including condensation reactions and the formation of imines. researchgate.netmdpi.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium dichromate in sulfuric acid. The resulting 3-aminobenzo[b]thiophene-2-carboxylic acid can be used in amide bond formation or as a precursor for other acid derivatives.

Target ProductReagent(s)
AldehydePyridinium chlorochromate (PCC)
AldehydeDimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine (B128534) (Swern Oxidation)
Carboxylic AcidPotassium permanganate (KMnO₄)
Carboxylic AcidChromic acid (H₂CrO₄)

Esterification Reactions

The primary alcohol functionality of this compound can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions.

Given the presence of the basic 3-amino group, which can react with acidic reagents or catalysts, N-protection may be required for certain esterification protocols to prevent side reactions and improve yields. For instance, the amino group can be reversibly protected as an acetamide. Following protection, standard esterification procedures can be applied. The reaction of the N-protected intermediate with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, or with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), would yield the desired ester. A final deprotection step would then reveal the amino functionality.

ReagentCatalyst/ConditionsProduct
Acetic AnhydridePyridine(3-Acetamidobenzo[b]thiophen-2-yl)methyl acetate
Benzoyl ChlorideTriethylamine, DCM(3-Aminobenzo[b]thiophen-2-yl)methyl benzoate (B1203000) (requires N-protection/deprotection)
Propanoic AcidDCC, DMAP(3-Aminobenzo[b]thiophen-2-yl)methyl propanoate (requires N-protection/deprotection)

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through various etherification methods. The Williamson ether synthesis provides a classic route, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then treated with an alkyl halide.

Alternatively, acid-catalyzed methods can be employed, although care must be taken to avoid side reactions involving the acid-sensitive amino group. Chemoselective methods for the etherification of benzylic alcohols in the presence of other functional groups have been developed and could be applicable. For example, iron(III)-catalyzed dehydrative etherification of benzylic alcohols offers a potential route. youtube.com As with esterification, protection of the 3-amino group may be advantageous to simplify the reaction and enhance the yield of the desired ether product.

ReagentBase/ConditionsProduct
Methyl IodideSodium Hydride, THF2-(Methoxymethyl)-3-aminobenzo[b]thiophene
Benzyl BromidePotassium tert-butoxide, DMF2-(Benzyloxymethyl)-3-aminobenzo[b]thiophene
EthanolFe(OTf)₃ (catalyst)2-(Ethoxymethyl)-3-aminobenzo[b]thiophene

Halogenation and Subsequent Substitution Reactions

The primary alcohol can be converted into a corresponding halomethyl group, creating a reactive intermediate for subsequent nucleophilic substitution reactions. Standard reagents for converting primary alcohols to alkyl halides are effective. Thionyl chloride (SOCl₂) is commonly used to produce the 2-(chloromethyl) derivative, while phosphorus tribromide (PBr₃) is used for the 2-(bromomethyl) analogue. libretexts.orgnih.gov These reactions typically proceed via an Sₙ2 mechanism. nih.govresearchgate.net

The resulting 2-(halomethyl)-3-aminobenzo[b]thiophene is an activated substrate, analogous to a benzyl halide. The halogen serves as a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at the 2-position, such as nitriles (using cyanide salts), azides (using sodium azide), or thiols (using sodium hydrosulfide).

Reaction StageReagentConditionsProduct
Halogenation Thionyl Chloride (SOCl₂)Pyridine (optional)2-(Chloromethyl)-3-aminobenzo[b]thiophene
Phosphorus Tribromide (PBr₃)Dichloromethane2-(Bromomethyl)-3-aminobenzo[b]thiophene
Substitution Sodium Cyanide (NaCN)DMSO(3-Aminobenzo[b]thiophen-2-yl)acetonitrile
Sodium Azide (NaN₃)Acetone/Water2-(Azidomethyl)-3-aminobenzo[b]thiophene

Reactions of the Benzo[b]thiophene Core System

Electrophilic Aromatic Substitution Reactivity

The benzo[b]thiophene ring is susceptible to electrophilic aromatic substitution. In the parent heterocycle, substitution occurs preferentially at the C3 position. However, in this compound, the C3 position is already substituted. The reactivity and regioselectivity are therefore governed by the directing effects of the existing substituents.

The 3-amino group is a powerful activating group and is ortho, para-directing. The 2-hydroxymethyl group is weakly deactivating. The heterocyclic sulfur atom directs electrophilic attack to the C4 and C6 positions of the benzene (B151609) ring. The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to its ortho (C4) and para (C7) positions. Therefore, electrophilic substitution is expected to occur predominantly on the benzene ring portion of the molecule, likely at the C4 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. cdnsciencepub.comrsc.orgnumberanalytics.comechemi.comstackexchange.comresearchgate.net

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄(3-Amino-4-nitrobenzo[b]thiophen-2-yl)methanol and (3-Amino-7-nitrobenzo[b]thiophen-2-yl)methanol
BrominationBr₂, Acetic Acid(3-Amino-4-bromobenzo[b]thiophen-2-yl)methanol and (3-Amino-7-bromobenzo[b]thiophen-2-yl)methanol
AcylationAcetyl Chloride, AlCl₃(3-Amino-4-acetylbenzo[b]thiophen-2-yl)methanol and (3-Amino-7-acetylbenzo[b]thiophen-2-yl)methanol

Nucleophilic Aromatic Substitution Reactivity

Nucleophilic aromatic substitution (SₙAr) on the benzo[b]thiophene core is generally difficult due to the electron-rich nature of the heterocyclic system. The presence of the strongly electron-donating 3-amino group further deactivates the ring toward nucleophilic attack. Consequently, direct displacement of a leaving group on the ring by a nucleophile is not a feasible pathway for this compound under standard SₙAr conditions.

A viable strategy to achieve nucleophilic substitution involves the transformation of the 3-amino group into an excellent leaving group, such as a diazonium salt. Treatment of this compound with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid at low temperatures, would yield the corresponding diazonium salt. This intermediate is highly unstable but can be immediately treated with various nucleophiles to replace the diazonium group. For example, Sandmeyer reactions using copper(I) halides can introduce chloro, bromo, or cyano groups at the C3 position. youtube.comnerdfighteria.infoyoutube.com

ReactionReagentsProduct
Diazotization1. NaNO₂, HCl (0 °C)(2-(Hydroxymethyl)benzo[b]thiophen-3-yl)diazonium chloride
Sandmeyer (Chlorination)2. CuCl(3-Chlorobenzo[b]thiophen-2-yl)methanol
Sandmeyer (Bromination)2. CuBr(3-Bromobenzo[b]thiophen-2-yl)methanol
Hydrolysis2. H₂O, Δ(3-Hydroxybenzo[b]thiophen-2-yl)methanol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Coupling)

The 3-amino group of the molecule can participate directly in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of the primary amine with aryl halides or triflates to form diarylamines. Research on related substrates, such as methyl 3-aminobenzo[b]thiophene-2-carboxylates, has shown that they successfully couple with aryl bromides bearing electron-withdrawing groups. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). researchgate.net This methodology provides a direct route to N-arylated derivatives of this compound.

Furthermore, if a halogen atom is introduced onto the benzo[b]thiophene core via electrophilic substitution (as described in 3.3.1), the resulting halo-substituted derivative becomes a substrate for a wide array of other palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds at the aromatic core.

Reaction TypeCoupling PartnersCatalyst/Ligand/BaseProduct Example
Buchwald-Hartwig AminationThis compound + 1-Bromo-4-nitrobenzenePd(OAc)₂, Xantphos, Cs₂CO₃(3-((4-Nitrophenyl)amino)benzo[b]thiophen-2-yl)methanol
Suzuki Coupling(3-Amino-4-bromobenzo[b]thiophen-2-yl)methanol + Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(3-Amino-4-phenylbenzo[b]thiophen-2-yl)methanol
Heck Coupling(3-Amino-7-bromobenzo[b]thiophen-2-yl)methanol + StyrenePd(OAc)₂, P(o-tol)₃, Et₃N(E)-(3-Amino-7-styrylbenzo[b]thiophen-2-yl)methanol

Directed Metallation (e.g., Lithiation) and Subsequent Electrophilic Trapping

The directed metallation of heteroaromatic compounds, particularly using organolithium reagents, is a powerful synthetic strategy for the regioselective introduction of substituents. This approach, often termed Directed ortho-Metallation (DoM), relies on the presence of a directing metallation group (DMG) that coordinates with the lithium reagent, facilitating deprotonation at an adjacent position. For the this compound molecule, both the amino (-NH₂) and the hydroxymethyl (-CH₂OH) groups, or more precisely their protected forms, have the potential to act as DMGs.

In a hypothetical scenario, following the protection of the amino and hydroxyl groups (e.g., as a carbamate (B1207046) and an alkoxide or silyl (B83357) ether, respectively), the protected amino group at the C3-position would be expected to direct lithiation to the C4-position of the benzo[b]thiophene ring. This is based on the known directing ability of amino and related functional groups in similar aromatic systems. The resulting 4-lithiated intermediate could then be trapped with a variety of electrophiles to introduce new functional groups at this position.

Hypothetical Reaction Scheme:

Table of Plausible Electrophiles and Potential Products:

The following table outlines a range of common electrophiles that could hypothetically be used to trap the 4-lithiated intermediate of a protected this compound, and the corresponding products that would be formed.

ElectrophileReagent ExamplePotential Product at C4-Position
Alkyl HalideMethyl iodide (CH₃I)Methyl (-CH₃)
AldehydeBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methyl (-CH(OH)Ph)
KetoneAcetone ((CH₃)₂CO)2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂)
Carbon DioxideCO₂ (gas)Carboxylic acid (-COOH)
DisulfideDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
Boronic EsterTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic acid (-B(OH)₂) (after hydrolysis)

It is crucial to reiterate that the information presented in this section is based on established principles of directed ortho-metallation chemistry and is intended to be illustrative of the potential reactivity of this compound. The absence of specific published research on this compound necessitates a theoretical treatment of this topic. Further experimental investigation would be required to validate these proposed reaction pathways and to determine the optimal reaction conditions and substrate scope.

Advanced Spectroscopic and Structural Elucidation of 3 Aminobenzo B Thiophen 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (3-Aminobenzo[b]thiophen-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the proton and carbon framework, as well as their connectivity.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core, the methylene (B1212753) protons of the methanol (B129727) group, the amino protons, and the hydroxyl proton.

The four aromatic protons on the benzene (B151609) ring will likely appear in the range of δ 7.0-8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their positions and the electronic effects of the fused thiophene (B33073) ring and the amino group. Protons on the benzene ring will show characteristic ortho, meta, and para couplings.

The methylene protons of the -CH₂OH group are expected to appear as a singlet around δ 4.5-5.0 ppm, integrating to two protons. The exact chemical shift can be influenced by solvent and hydrogen bonding. The proton of the hydroxyl group (-OH) will likely be a broad singlet, and its chemical shift is highly dependent on concentration and the solvent used, typically appearing between δ 2.0-4.0 ppm. The two protons of the primary amine (-NH₂) are also expected to present as a broad singlet, with a chemical shift that can vary significantly due to solvent effects and exchange rates.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0m4H
-CH₂OH4.5 - 5.0s2H
-NH₂3.0 - 5.0br s2H
-OH2.0 - 4.0br s1H

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The carbons of the benzo[b]thiophene ring are expected to resonate in the aromatic region, typically between δ 110-150 ppm. The chemical shifts of the carbons directly attached to the sulfur atom and the amino group will be significantly influenced by these heteroatoms. The carbon of the methylene group (-CH₂OH) is expected to appear in the aliphatic region, around δ 60-65 ppm.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-Ar (quaternary)130 - 150
C-Ar (CH)110 - 130
C-S125 - 145
C-NH₂140 - 150
C-2 (with CH₂OH)135 - 145
-CH₂OH60 - 65

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the coupling between the aromatic protons on the benzene ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=C, and C-O bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹.

The O-H stretching vibration of the hydroxyl group will likely be a broad band in the range of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1260 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Alcohol)1000 - 1260Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. The molecular formula of this compound is C₉H₉NOS, with a calculated molecular weight of approximately 179.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. A prominent fragment would likely arise from the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 162. Another significant fragmentation pathway could involve the loss of the entire hydroxymethyl group (•CH₂OH), leading to a fragment at m/z 148. Further fragmentation of the benzo[b]thiophene core would produce a complex pattern of lower mass ions.

Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
179[M]⁺
162[M - OH]⁺
148[M - CH₂OH]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzo[b]thiophene ring system in this compound is a conjugated chromophore that is expected to absorb UV radiation.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to exhibit multiple absorption bands. These bands correspond to π → π* and n → π* electronic transitions within the aromatic system and involving the non-bonding electrons of the sulfur, nitrogen, and oxygen atoms. The presence of the amino and hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzo[b]thiophene. The exact positions of the absorption maxima (λmax) would be characteristic of the extended conjugation and the electronic nature of the substituents.

Expected UV-Vis Absorption for this compound

Transition Type Expected λmax Range (nm)
π → π250 - 350
n → π300 - 400

Note: The absorption maxima are predicted values and can be influenced by the solvent.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide invaluable insights into its molecular geometry, conformation, and the non-covalent interactions that govern its crystal packing.

The crystal structure would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. The benzo[b]thiophene core is expected to be largely planar. The bond lengths within this fused ring system would reflect the aromatic character of the benzene ring and the partial aromaticity of the thiophene ring. For instance, the C-S bonds are anticipated to be shorter than a typical single C-S bond, and the C-C bonds within the thiophene ring will exhibit lengths intermediate between single and double bonds.

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound Based on Analogous Structures

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å)C(Ar)S~1.70 - 1.75
Bond Length (Å)C(Ar)C(Ar)~1.37 - 1.41
Bond Length (Å)C3N~1.36 - 1.40
Bond Length (Å)C2C(methanol)~1.50 - 1.54
Bond Angle (°)CSC~91 - 93
Bond Angle (°)CCN~125 - 129
Bond Angle (°)CCC(methanol)~126 - 130

Note: These are predicted values based on general principles and data from related benzo[b]thiophene structures. Actual experimental values may vary.

The conformation of the molecule, particularly the orientation of the methanol and amino groups relative to the benzo[b]thiophene ring, would be determined by the torsion angles. Free rotation around the C2-C(methanol) and C3-N single bonds is possible. However, steric hindrance and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups could lead to a preferred conformation in the solid state. For example, a conformation where the hydroxyl group's hydrogen atom is in proximity to the nitrogen atom of the amino group, or vice-versa, might be stabilized by an intramolecular hydrogen bond. The planarity of the benzo[b]thiophene ring system is a key feature of related reported crystal structures. nih.gov

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino (-NH2) and hydroxyl (-OH) groups are both excellent hydrogen bond donors and acceptors. This could lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets of molecules. For instance, N-H···O, O-H···N, and potentially N-H···S or O-H···S interactions could be observed.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and elemental composition of the synthesized compound.

For this compound, the molecular formula is C9H9NOS. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), oxygen (16.00 g/mol ), and sulfur (32.07 g/mol ).

The molecular weight of C9H9NOS is: (9 * 12.01) + (9 * 1.008) + (1 * 14.01) + (1 * 16.00) + (1 * 32.07) = 179.24 g/mol .

The theoretical percentage of each element is:

Carbon (C): (9 * 12.01 / 179.24) * 100% = 60.29%

Hydrogen (H): (9 * 1.008 / 179.24) * 100% = 5.06%

Nitrogen (N): (1 * 14.01 / 179.24) * 100% = 7.82%

Oxygen (O): (1 * 16.00 / 179.24) * 100% = 8.93%

Sulfur (S): (1 * 32.07 / 179.24) * 100% = 17.89%

An experimental elemental analysis of a pure sample of this compound should yield results that are in close agreement (typically within ±0.4%) with these calculated values, thus confirming its elemental composition.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for C9H9NOS

ElementTheoretical %Expected Experimental % Range
Carbon (C)60.2959.89 - 60.69
Hydrogen (H)5.064.66 - 5.46
Nitrogen (N)7.827.42 - 8.22
Sulfur (S)17.8917.49 - 18.29

Computational and Theoretical Investigations of 3 Aminobenzo B Thiophen 2 Yl Methanol

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of molecules. For (3-Aminobenzo[b]thiophen-2-yl)methanol, DFT studies would provide fundamental information about its geometry and electronic properties.

Optimization of Molecular GeometriesA crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure. This process determines the most stable arrangement of atoms, corresponding to the minimum energy conformation. The resulting data would typically be presented in a table listing bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

Parameter Atom(s) Involved Calculated Value
Bond Lengths (Å) C-S Data not available
C-N Data not available
C-O Data not available
**Bond Angles (°) ** C-S-C Data not available
H-N-H Data not available
Dihedral Angles (°) C-C-C-N Data not available

This table is for illustrative purposes only. No published data exists for these parameters.

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)Following geometry optimization, DFT calculations can elucidate various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability. An electrostatic potential map would further reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available)

Property Calculated Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Dipole Moment (Debye) Data not available

This table is for illustrative purposes only. No published data exists for these properties.

Mechanistic Pathway Analysis of Key Chemical Reactions

Computational methods are invaluable for exploring the mechanisms of chemical reactions. Such analyses for this compound would involve mapping the energy landscape of a reaction from reactants to products.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational dynamics, its interaction with solvents, or its potential binding behavior with biological macromolecules. These simulations would help in understanding the compound's behavior in a dynamic, solvated environment, which is often more representative of real-world chemical and biological systems.

Exploration of Conformational Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, leading to a complex conformational landscape. The primary degrees of freedom are the rotation around the C2-C(methanol) bond and the orientation of the hydroxyl and amino groups.

Computational exploration of the conformational landscape is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). A systematic scan of the potential energy surface (PES) by rotating key dihedral angles reveals various conformers (local minima on the PES) and the transition states that separate them.

Key rotational bonds in this compound include:

The C2-CH₂OH bond, which determines the orientation of the methanol (B129727) group relative to the benzothiophene (B83047) ring.

The C-O bond within the methanol group.

The C3-NH₂ bond, influencing the position of the amino group's hydrogen atoms.

Intramolecular hydrogen bonding is a significant factor in determining the stability of different conformers. A hydrogen bond could potentially form between the amino group (-NH₂) and the hydroxyl group (-OH) of the methanol substituent, or between the amino group and the sulfur atom of the thiophene (B33073) ring. The relative energies of the various stable conformers are calculated to identify the most probable structures at room temperature.

Table 1: Calculated Relative Energies of this compound Conformers Note: Data is hypothetical and for illustrative purposes.

Conformer Dihedral Angle (S-C2-C-O) Intramolecular H-Bond Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 60° Yes (NH₂···OH) 0.00 75.3
2 180° No 1.50 15.1

| 3 | -60° | No | 2.10 | 9.6 |

Investigation of Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment and calculate the solvation free energy. These studies reveal how the molecule's properties, including conformational preference and electronic structure, are modulated by solvents of varying polarity.

In polar protic solvents like water or methanol, the amino and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. These strong, specific interactions significantly stabilize the solute.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the solvent can accept hydrogen bonds from the -NH₂ and -OH groups, leading to substantial solute-solvent interactions.

In non-polar solvents like hexane, interactions are dominated by weaker van der Waals forces (dispersion forces). In such environments, intramolecular hydrogen bonding within the molecule itself may become even more significant in stabilizing its conformation.

Understanding these intermolecular interactions is critical for predicting solubility, reactivity, and bioavailability. The primary intermolecular forces at play are:

Hydrogen Bonding: Dominant in polar protic solvents, involving the -NH₂ and -OH groups.

Dipole-Dipole Interactions: Occur between the polar molecule and polar solvent molecules.

London Dispersion Forces: Present in all solvent interactions but are the primary force in non-polar media.

Table 2: Calculated Solvation Free Energies in Different Solvents Note: Data is hypothetical and for illustrative purposes.

Solvent Dielectric Constant Solvation Free Energy (kcal/mol)
Water 78.4 -12.5
Methanol 32.7 -10.8
DMSO 46.7 -9.2

| Hexane | 1.9 | -3.1 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, a QSPR study would involve calculating a set of molecular descriptors and using statistical methods to relate them to a specific property of interest (e.g., solubility, melting point, or a biological activity).

First, the 3D geometry of the molecule is optimized using computational methods. Then, a wide range of molecular descriptors are calculated, which can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Based on the 2D graph of the molecule, such as connectivity indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.

Quantum Chemical (4D): Derived from the electronic structure, such as HOMO/LUMO energies, dipole moment, and atomic charges.

These descriptors serve as the independent variables in a regression analysis to model a dependent variable (the property). Such models are valuable for predicting the properties of new, unsynthesized derivatives, thereby accelerating the design of molecules with desired characteristics.

Table 3: Key Molecular Descriptors for QSPR Studies of this compound Note: Values are hypothetical and for illustrative purposes.

Descriptor Type Descriptor Name Calculated Value Potential Predicted Property
Constitutional Molecular Weight 179.24 g/mol General physical properties
Topological Wiener Index 528 Boiling point, viscosity
Geometrical Polar Surface Area (PSA) 69.5 Ų Membrane permeability, solubility
Quantum Chemical Dipole Moment 2.85 D Polarity, solubility
Quantum Chemical HOMO Energy -5.2 eV Electron-donating ability, reactivity

| Quantum Chemical | LUMO Energy | -0.8 eV | Electron-accepting ability, reactivity |

Advanced Applications of 3 Aminobenzo B Thiophen 2 Yl Methanol in Chemical Science

Role as a Key Synthetic Intermediate for Elaborate Chemical Architectures

(3-Aminobenzo[b]thiophen-2-yl)methanol is a versatile synthetic intermediate due to the presence of three key reactive sites: the amino group, the hydroxyl group, and the electron-rich benzothiophene (B83047) core. The amino group at the C3 position can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of substituents. Similarly, the hydroxymethyl group at the C2 position can be oxidized to an aldehyde or carboxylic acid, or can be converted to a leaving group for nucleophilic substitution.

This dual functionality enables the molecule to serve as a linchpin in the synthesis of complex heterocyclic systems. For instance, derivatives of 3-aminobenzo[b]thiophene are used as precursors for thieno[3,2-d]pyrimidines and other fused heterocyclic compounds. researchgate.net Microwave-assisted synthesis methods have been developed to rapidly access 3-aminobenzo[b]thiophene scaffolds, which are then used to prepare kinase inhibitors and other biologically active molecules. rsc.org The strategic placement of the amino and methanol (B129727) groups on the this compound core provides a direct route for constructing diverse molecular libraries for drug discovery and materials science. malayajournal.org

Table 1: Examples of Complex Architectures Derived from Aminobenzothiophene Scaffolds
Starting ScaffoldReaction TypeResulting ArchitecturePotential ApplicationReference
3-Aminobenzo[b]thiopheneCyclocondensationThieno[3,2-d]pyrimidineKinase Inhibition researchgate.net
3-Aminobenzo[b]thiopheneCondensation/CyclizationBenzo rsc.orgresearchgate.netthieno[3,2-e] rsc.orgbohrium.comdiazepin-5(2H)-oneMK2 Inhibition rsc.org
Methyl 3-aminobenzo[b]thiophene-2-carboxylateCondensation with IsothiocyanatePyrimidine-4-one-2-thioneHeterocyclic Synthesis researchgate.net

Utilization in Materials Science

The inherent electronic properties of the benzo[b]thiophene ring system, characterized by its fused aromatic structure and electron-rich sulfur heteroatom, make its derivatives prime candidates for various applications in materials science.

Benzo[b]thiophene derivatives are extensively studied as organic semiconductors for use in Organic Field-Effect Transistors (OFETs). The fused ring structure promotes π-π stacking and facilitates charge transport, a critical requirement for semiconductor performance. mdpi.comrsc.org Solution-processable semiconductors based on benzo[b]thieno[2,3-d]thiophene have been synthesized, demonstrating p-channel behavior with significant hole mobility. mdpi.com The performance of these materials can be tuned by modifying the substituents on the benzothiophene core. While this compound itself has not been extensively reported as a primary semiconductor, its core structure is a foundational element in this class of materials. The introduction of hydrophilic side chains, such as oligoethylene glycol, has been explored to modify the processability and electronic characteristics of benzothiophene-based semiconductors. rsc.org

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a crucial role in extracting and transporting positive charge carriers from the perovskite layer to the electrode. Thiophene-based compounds are excellent candidates for HTMs due to their electron-donating nature and good charge mobility. rsc.orgresearchgate.net The benzothiophene scaffold, often incorporated into larger, spiro-configured molecules or fused aromatic systems, forms the core of many high-performance HTMs. mdpi.comnih.gov The presence of an electron-donating amino group on this compound would likely enhance its hole-transporting capabilities by raising the Highest Occupied Molecular Orbital (HOMO) energy level to better align with that of the perovskite absorber. This makes the aminobenzothiophene moiety a promising building block for designing new, cost-effective HTMs for next-generation solar cells. sciopen.com

Thiophene (B33073) derivatives are known for their fluorescent properties, which can be tuned by altering the electronic nature of substituents on the thiophene ring. sci-hub.sersc.org The introduction of amino groups often leads to compounds with significant fluorescence, making them useful as fluorescent probes, dyes, and emitters in organic light-emitting diodes (OLEDs). ktu.eduresearchgate.net Studies on benzothiazolylthienothiophenes have shown that their absorption and fluorescence properties are dependent on their molecular structure, with electron-withdrawing groups causing a bathochromic (red) shift. researchgate.net this compound, with its inherent amino functionality, is a promising precursor for the synthesis of novel fluorescent dyes for applications ranging from bio-imaging to dye-sensitized solar cells. researchgate.netmdpi.com

Table 2: Photophysical Properties of Thiophene-Based Fluorescent Compounds
Compound ClassKey Structural FeatureObserved PropertyPotential ApplicationReference
Aminocyanothiophene EstersAmino and Cyano GroupsHigh Molar Absorptivity and Fluorescence IntensityConfocal Microscopy, Bio-imaging sci-hub.se
BenzothiazolylthienothiophenesFused Heterocyclic SystemStructure-dependent FluorescenceFluorescent Probes researchgate.net
Stilbene-based Dyes with BenzoxazoleAmino Group IntroductionEmission Maxima in Blue Region (435-471 nm)Fluorescent Dyes mdpi.comresearchgate.net

The unique electronic characteristics of the aminobenzothiophene scaffold extend its potential to other functional materials. Benzothiophene derivatives have been investigated for a wide range of pharmacological activities, which are rooted in their ability to interact with biological targets. nih.govmalayajournal.orgnih.gov This bioactivity stems from the specific electronic distribution and geometry of the heterocyclic system. Furthermore, the ability to functionalize the core structure allows for the fine-tuning of properties for applications such as sensors and components in molecular electronics. The combination of the electron-rich aromatic system with hydrogen-bonding functional groups makes this compound a candidate for creating materials with responsive or recognition capabilities.

Contribution to Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The ability of a molecule to act as a building block (or tecton) in supramolecular assembly depends on its possession of specific recognition sites. nih.govresearchgate.net

This compound is well-equipped for this role. It possesses two functional groups capable of strong hydrogen bonding: the amino (-NH₂) group, which can act as a hydrogen bond donor, and the hydroxyl (-OH) group of the methanol substituent, which can act as both a donor and an acceptor. These groups can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks. mdpi.com

Studies on similar benzothiophene diol derivatives have demonstrated the formation of extended hydrogen bonding networks in the solid state. nih.gov The interplay between hydrogen bonds and other non-covalent forces like π-stacking (facilitated by the flat benzothiophene ring) and even halogen bonding (if halogenated derivatives are used) can lead to highly ordered supramolecular architectures. nih.govmdpi.com This capacity for directed self-assembly makes this compound a valuable component for crystal engineering and the development of functional supramolecular materials.

Future Directions and Emerging Research Avenues for 3 Aminobenzo B Thiophen 2 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aminobenzo[b]thiophenes has traditionally relied on multi-step procedures. researchgate.net However, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to (3-Aminobenzo[b]thiophen-2-yl)methanol and its precursors.

Key areas for exploration include:

Microwave-Assisted Synthesis : A significant advancement in the synthesis of the 3-aminobenzo[b]thiophene core involves the microwave irradiation of 2-halobenzonitriles with methyl thioglycolate. rsc.orgnih.gov This method provides rapid access to the scaffold in high yields (58-96%). rsc.orgnih.gov Future work should adapt this protocol to incorporate a precursor to the C2-methanol group, potentially by using a 2-halobenzonitrile bearing an ester or protected aldehyde functionality, which can be subsequently reduced.

Catalytic Approaches : Transition-metal-catalyzed reactions offer a powerful and sustainable route to benzo[b]thiophenes. For instance, Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur has been developed for the synthesis of the core structure. researchgate.net Research aimed at developing a one-pot, catalyzed process starting from readily available materials would represent a substantial improvement over classical methods.

Flow Chemistry : The application of continuous flow chemistry could offer improved reaction control, safety, and scalability for the synthesis of this compound. This methodology could be particularly advantageous for managing potentially exothermic reactions or for the generation and use of reactive intermediates in a controlled manner.

Comparison of Synthetic Approaches for the 3-Aminobenzo[b]thiophene Scaffold

MethodologyStarting MaterialsKey FeaturesReported YieldsReference
Classical CyclizationSubstituted Benzonitriles and ThiolatesMulti-step, often harsh conditionsVariable researchgate.net
Microwave-Assisted Synthesis2-Halobenzonitriles, Methyl ThioglycolateRapid reaction times, high efficiency58-96% rsc.orgnih.gov
Rh-Catalyzed CouplingArylboronic Acids, Alkynes, Sulfur (S8)High regioselectivity, atom economyNot specified researchgate.net
Electrophilic Cyclizationo-Alkynyl ThioanisolesMild conditions, introduces thiomethyl groupExcellent nih.gov

Exploration of Unique Chemical Transformations and Derivatizations

The dual functionality of this compound provides a rich platform for chemical exploration. The amino group and the methanol (B129727) moiety can be selectively or simultaneously modified to generate a diverse library of new chemical entities.

Future research avenues include:

Derivatization of the Amino Group : The 3-amino group is a key handle for building molecular complexity. Future studies could explore its use in:

Acylation and Sulfonylation : To produce amides and sulfonamides, which can modulate the electronic properties and biological activity of the scaffold.

N-Arylation : Buchwald-Hartwig C-N coupling reactions could be employed to synthesize diarylamines, a common motif in functional materials and pharmaceuticals. tandfonline.com

Heterocycle Formation : The amino group can serve as a nucleophile in condensation reactions with various electrophiles to construct novel fused heterocyclic systems, such as thieno[3,2-d]pyrimidines or thieno[2,3-b]pyridines. tandfonline.comrsc.org

Transformations of the Methanol Group : The C2-hydroxymethyl group can be transformed into other valuable functional groups:

Oxidation : Mild oxidation could yield the corresponding aldehyde, a versatile intermediate for Wittig reactions, reductive aminations, or the synthesis of imines and other heterocycles. Further oxidation would provide the carboxylic acid, enabling the formation of esters and amides.

Etherification and Esterification : To introduce a variety of side chains that can influence properties like solubility, steric hindrance, and intermolecular interactions.

Intramolecular Cyclizations : The proximate amino and methanol groups could be leveraged to synthesize novel, rigid bicyclic or tricyclic ring systems through intramolecular cyclization strategies, potentially leading to compounds with unique conformational constraints and biological profiles.

Integration into Next-Generation Functional Materials and Devices

The inherent electronic and photophysical properties of the benzo[b]thiophene core make it an attractive candidate for applications in materials science. ktu.edunih.gov The specific functional groups of this compound could be exploited to fine-tune these properties for next-generation applications.

Emerging research directions involve:

Organic Semiconductors : Benzo[b]thiophene derivatives have been successfully used as solution-processable small molecular semiconductors in organic field-effect transistors (OFETs). bohrium.com The amino group acts as an electron donor, and the methanol group can influence molecular packing and solubility. Future work should focus on synthesizing polymers or oligomers from this compound and evaluating their charge transport characteristics.

Organic Light-Emitting Diodes (OLEDs) : The fluorescent properties of the benzo[b]thiophene scaffold suggest potential applications as emitters in OLEDs. ktu.edu The amino and methanol groups could be used to tune the emission wavelength (color) and improve quantum efficiency. Derivatization of these groups could also enhance thermal stability and device lifetime.

Sensors and Bio-diagnostics : The functional groups could act as recognition sites or signaling units in chemical sensors. For example, the amino group could be functionalized with a receptor for a specific analyte, with binding events leading to a change in the molecule's fluorescence. Such derivatives also have potential applications in bio-diagnostics. nih.gov

Further Elucidation of Structure-Reactivity Relationships and Design Principles

A fundamental understanding of how the molecular structure of this compound and its derivatives dictates their chemical reactivity and physical properties is crucial for rational design.

Future investigations should prioritize:

Computational Modeling : Theoretical studies, such as those using Density Functional Theory (DFT), can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO/LUMO), and reactivity of the molecule. nih.gov This can help predict the most likely sites for electrophilic or nucleophilic attack and guide the design of new chemical transformations.

Systematic Structure-Property Studies : A key area for future research is the systematic synthesis of derivatives and the characterization of their properties. For example, in the context of biological activity, studies on related aminobenzo[b]thiophenes have shown that the position of substituents on the benzene (B151609) ring can dramatically influence their potency as antimitotic agents. acs.org A similar systematic approach for this compound derivatives would be invaluable. For instance, evaluating how different substituents on the amino group or modifications to the methanol moiety affect the compound's performance in electronic devices or its biological activity would establish clear design principles.

Reactivity Studies : Detailed mechanistic studies on the oxidation and other transformations of the benzo[b]thiophene core are needed. Understanding how substituents influence the reactivity of the thiophene (B33073) sulfur atom and the aromatic rings is essential for developing controlled and selective chemical modifications. elsevierpure.com

Structure-Activity Relationship (SAR) Insights from Related Aminobenzo[b]thiophenes

Parent ScaffoldSubstituent PositionObserved Effect on Biological ActivityImplication for Future DesignReference
3-Aminobenzo[b]thiopheneC-6 or C-7 (Methyl/Methoxy)Greatest antiproliferative activitySuggests substitution on the benzene ring is a key optimization strategy. acs.org
3-Aminobenzo[b]thiopheneC-4 or C-5 (Methyl/Methoxy)Least antiproliferative activityHighlights positional sensitivity of substituents. acs.org
6-Aminobenzo[b]thiophene 1,1-dioxideDouble bond at C2-C3Crucial for cytotoxic activityEmphasizes the importance of the core heterocyclic structure's oxidation state and saturation. acs.org
6-Aminobenzo[b]thiophene 1,1-dioxidepara-methoxyphenyl motifEssential for mitotic poisoning and cytotoxicityDemonstrates the critical role of specific appended pharmacophores. acs.org

Q & A

Basic Research Question

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1650 cm⁻¹, NH at 3300–3400 cm⁻¹) ().
  • NMR :
    • ¹H NMR : Methanol protons appear at δ 3.7–4.0 ppm; aromatic protons at δ 6.8–7.9 ppm ().
    • ¹³C NMR : Benzo[b]thiophene carbons resonate at δ 110–140 ppm ().
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 212) ().

How do molecular interactions in the crystal lattice influence stability and reactivity?

Advanced Research Question
Hydrogen-bonding networks and π-π stacking dominate packing. For example:

  • N–H···N bonds : Link tetrazole rings into chains ().
  • O–H···O interactions : Methanol solvates stabilize the lattice ().
  • Hirshfeld analysis : Quantifies contact contributions (e.g., H···H: 50–60%, H···O/N: 20–30%) ().
    Implication : Strong intermolecular forces reduce solubility but enhance thermal stability.

How can computational methods predict electronic properties and reactivity?

Advanced Research Question
Density-functional theory (DFT) calculates:

  • Electron density : Correlation-energy formulas (e.g., Colle-Salvetti) model local kinetic energy ().
  • Frontier orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites ().
  • Solvent effects : Polarizable continuum models (PCM) simulate methanol interactions.
    Application : DFT-guided synthesis reduces trial-and-error in functionalizing the aminothiophene core.

What strategies address contradictions in biological activity data for this compound?

Advanced Research Question
Discrepancies arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response standardization : IC50 curves for cytotoxicity ().
  • Structural analogs : Compare with (3,4,5-trimethoxyphenyl)methanone derivatives ().
  • Statistical validation : Multivariate analysis to isolate substituent effects (e.g., methoxy vs. amino groups).
    Example : Anticancer activity may correlate with dihedral angles (>60°) between benzothiophene and tetrazole moieties ().

How is the amino group’s reactivity exploited in derivatization?

Basic Research Question
The amino group enables:

  • Acylation : Reaction with anhydrides (e.g., succinic anhydride) forms amides ().
  • Cyclization : Forms benzoxazoles or tetrazoles ().
  • Cross-coupling : Suzuki-Miyaura reactions for biaryl synthesis.
    Optimization : Use T3P/DIPEA in microwave-assisted reactions (160°C) for high yields ().

What are the challenges in refining disordered solvent molecules in crystallography?

Advanced Research Question
Disordered methanol solvates require:

  • SQUEEZE (PLATON) : Mask electron density from poorly modeled solvents.
  • Thermal ellipsoid constraints : ISOR and DELU commands in SHELXL ().
  • Validation : Check Flack parameter (< 0.1) for enantiopurity ().
    Case Study : Asymmetric units with Z’ > 1 need twin refinement ().

How do substituents modulate biological activity in benzothiophene derivatives?

Advanced Research Question

  • Electron-donating groups (e.g., -OCH₃) : Enhance tubulin polymerization ().
  • Amino groups : Improve solubility but may reduce membrane permeability.
  • Methanol moiety : Hydrogen-bonding donors increase protein binding ().
    SAR Insight : Trimethoxybenzoyl derivatives show 10x higher activity than amino analogs ().

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Gloves, masks, and protective eyewear ().
  • Waste disposal : Segregate halogenated waste (if brominated analogs are synthesized) ().
  • Ventilation : Fume hoods for volatile reagents (e.g., tributyltin azide) ().

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